N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (CKI-7) is a potent and selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , , ] This synthetic compound is not naturally occurring and plays a crucial role in scientific research by allowing researchers to study the function of CK1 in various biological processes. [, , , ] CKI-7 acts by competing with ATP for binding to the catalytic site of CK1, thereby inhibiting its kinase activity. [, , , ]
The synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride involves several key steps:
In industrial settings, automated reactors are used to scale up the synthesis while maintaining strict quality control measures. The final product is stored under desiccated conditions to prevent degradation.
The molecular structure of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride can be described as follows:
This structure allows for specific interactions with biological targets, which is crucial for its mechanism of action .
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride is involved in several types of chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride primarily involves its role as an inhibitor of specific kinases:
This mechanism underlies its potential applications in cancer therapy .
The physical and chemical properties of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride are essential for understanding its behavior in biological systems:
These properties suggest moderate solubility in water and indicate that the compound can interact effectively with biological macromolecules .
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has several scientific applications:
Casein Kinase 1 (CK1) comprises a conserved family of serine/threonine kinases regulating circadian rhythms, DNA repair, Wnt signaling, and neurodegenerative pathways. Dysregulation of CK1 isoforms (δ, ε, γ) is implicated in Alzheimer’s disease (via tau phosphorylation and amyloid-beta production), cancer, and circadian disorders. The ATP-binding site’s high conservation among kinases complicates selective inhibition, necessitating compounds that exploit subtle structural variations. N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (hereafter CKI-7) emerged as a foundational ATP-competitive CK1 inhibitor with isoform selectivity, enabling mechanistic studies of CK1-dependent pathways [5] [10].
Table 1: Key Identifiers of CKI-7
Property | Value |
---|---|
IUPAC Name | N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride |
Synonyms | CKI-7; CKI-7 dihydrochloride; 8-[N-(2-Aminoethyl)sulfamoyl]-5-chloroisoquinoline |
CAS Number (free base) | 120615-25-0 |
CAS Number (dihydrochloride) | 1177141-67-1 |
Molecular Formula | C₁₁H₁₄Cl₃N₃O₂S |
Molecular Weight | 358.67 g/mol |
Solubility | >5 mg/mL in water |
CKI-7 was first identified by Chijiwa et al. (1989) through systematic modification of isoquinoline sulfonamides. Its design leveraged the core scaffold’s affinity for kinase ATP-binding pockets, with the 5-chloro and 8-sulfonamide substituents conferring CK1 selectivity [6]. X-ray crystallography (2.5 Å resolution) of Schizosaccharomyces pombe CK1 bound to CKI-7 revealed:
Table 2: Structural Interactions Governing CKI-7 Selectivity
Structural Element | Interaction with CK1 | Functional Role |
---|---|---|
Isoquinoline Ring N-2 | H-bond to Glu83 backbone | Anchors inhibitor in ATP site |
5-Chloro Substituent | Hydrophobic packing with Val18/Leu85 | Enhances affinity; steric exclusion |
8-Sulfonamide Linker | H-bond network with Lys38/Asp136 | Stabilizes open conformation |
2-Aminoethyl Side Chain | Salt bridge with Asp132 | Displaces catalytic Mg²⁺ |
This binding mode reduces catalytic efficiency by blocking ATP coordination and preventing phosphotransfer to substrates. Notably, CKI-7 inhibits CK1δ/ε (IC₅₀ = 28 μM) but shows weaker activity against CK2 (IC₅₀ > 300 μM) and minimal effects on PKA or PKC [6] [9].
CK1 isoforms exhibit distinct spatiotemporal expression and substrate specificities, positioning them as context-dependent therapeutic targets:
Table 3: Disease Associations of CK1 Isoforms and CKI-7 Effects
Isoform | Primary Localization | Pathogenic Role | CKI-7 Modulation |
---|---|---|---|
CK1δ | Nucleus/Cytoplasm | Tau hyperphosphorylation (Alzheimer’s); β-catenin stabilization (cancer) | Reduces tau aggregation; inhibits Wnt signaling |
CK1ε | Membrane-associated | Amyloid-beta overproduction; circadian disruption | Lowers Aβ40/42; prolongs circadian rhythm |
CK1γ2 | Golgi apparatus | Ceramide transport dysregulation (metabolic disease) | Inhibits sphingomyelin synthesis |
Despite its utility, CKI-7’s moderate potency and lack of isoform specificity limit therapeutic application. Current research focuses on allosteric inhibitors (e.g., via DNA-encoded libraries) to overcome these constraints [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7